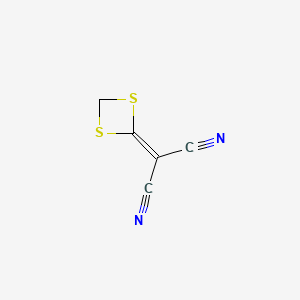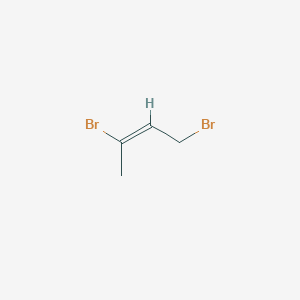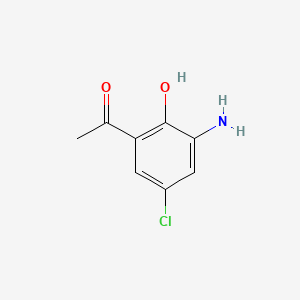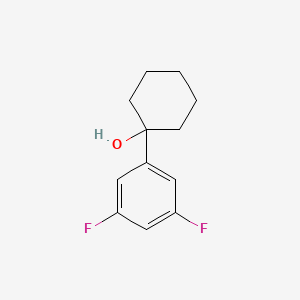
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a dimethylamino group attached to an acrylate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration of 4-bromobenzoyl chloride: The initial step involves the nitration of 4-bromobenzoyl chloride to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Formation of the acrylate moiety: The next step involves the reaction of the nitrated product with ethyl acrylate in the presence of a base such as sodium ethoxide. This step forms the acrylate moiety.
Introduction of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include sodium hydroxide and sodium methoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino group can engage in nucleophilic or electrophilic interactions. The bromine atom can also participate in substitution reactions, making the compound versatile in its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-2-nitrobenzoyl chloride: Shares the bromine and nitro groups but lacks the acrylate and dimethylamino groups.
4-bromo-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of the acrylate and dimethylamino groups.
Uniqueness
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications that require these unique characteristics.
Propriétés
Formule moléculaire |
C14H15BrN2O5 |
|---|---|
Poids moléculaire |
371.18 g/mol |
Nom IUPAC |
ethyl (Z)-2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C14H15BrN2O5/c1-4-22-14(19)11(8-16(2)3)13(18)10-6-5-9(15)7-12(10)17(20)21/h5-8H,4H2,1-3H3/b11-8- |
Clé InChI |
YNKWOMLAYYEBML-FLIBITNWSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C(=CN(C)C)C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)










![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)

